

In-Vitro Characterization of ORIC-533: A Technical Guide

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Compound of Interest

Compound Name: ORIC-533

Cat. No.: B12362824

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Introduction

ORIC-533 is an orally bioavailable, potent, and selective small molecule inhibitor of CD73 (ecto-5'-nucleotidase).[1][2] CD73 is a key ectoenzyme that catalyzes the conversion of extracellular adenosine monophosphate (AMP) to adenosine.[3][4] In the tumor microenvironment, the accumulation of adenosine suppresses the anti-tumor immune response, promoting tumor growth and resistance to therapies.[4][5] **ORIC-533** is being developed as a potential best-in-class therapeutic for multiple myeloma and other cancers by blocking this immunosuppressive pathway.[6][7] This technical guide provides a comprehensive overview of the in-vitro characterization of **ORIC-533**, including its biochemical and cellular activity, mechanism of action, and detailed experimental protocols.

Mechanism of Action

ORIC-533 functions as an AMP-competitive inhibitor of CD73.[1][8] By binding to CD73 with high affinity, it prevents the hydrolysis of AMP to adenosine, thereby reducing the concentration of immunosuppressive adenosine in the tumor microenvironment.[3][4] This restores the function of cytotoxic T-cells and other immune cells, leading to an anti-tumor response.[2][9] Preclinical studies have shown that **ORIC-533** can rescue cytotoxic T-cell function even in the presence of high AMP concentrations, which are characteristic of the tumor microenvironment.[9]

Quantitative Data Summary

The in-vitro activity of **ORIC-533** has been extensively characterized using various biochemical and cellular assays. The following tables summarize the key quantitative data.

Parameter	Value	Assay/System	Reference
Biochemical IC50	<0.1 nM	Recombinant Human CD73	[10]
Dissociation Constant (KD)	30 pM	Surface Plasmon Resonance (SPR)	[10] [11]
Off-rate (kOFF)	$4.84 \times 10^{-5} \text{ s}^{-1}$	Surface Plasmon Resonance (SPR)	[11]

Table 1: Biochemical Potency and Binding Affinity of **ORIC-533**

Cell Line	Assay Type	Endpoint Measured	EC50 Value	Reference
H1528 (Human NSCLC)	Cellular Adenosine Production	Adenosine Quantification	0.14 nM	[10]
EMT6 (Mouse)	Cellular Adenosine Production	Adenosine Quantification	1.0 nM	[10]

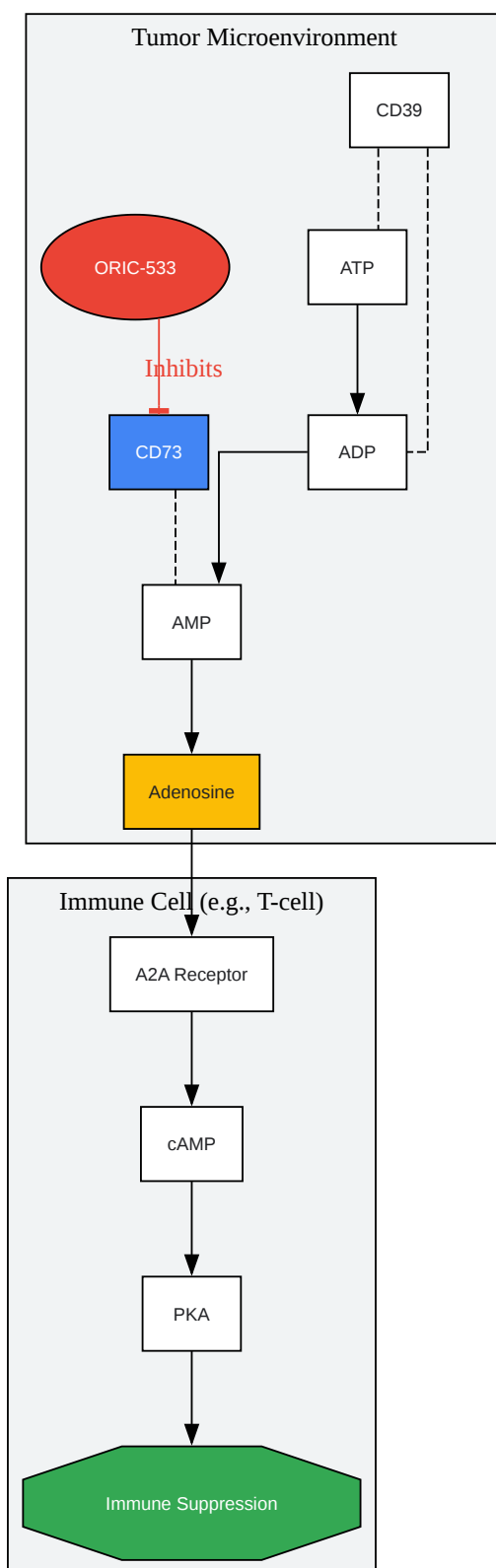
Table 2: Cellular Potency of **ORIC-533** in Cancer Cell Lines

Assay Type	Endpoint Measured	Result	Reference
T-cell Proliferation and Activation Assay	CD8+ T-cell proliferation and TNF- α production	Rescued cytokine production and proliferation of human CD8+ T-cells with single-digit nanomolar potency in high AMP conditions.[4]	[4]
Ex vivo Multiple Myeloma Assay	Viability of autologous multiple myeloma cells	Triggered significant, dose-responsive lysis of multiple myeloma cells.[6]	[6]
Ex vivo Multiple Myeloma Assay	Adenosine Production in Bone Marrow Aspirates	Dose-dependent inhibition of adenosine production.[12]	[12]

Table 3: Immunomodulatory Activity of **ORIC-533**

Signaling Pathway and Experimental Workflow

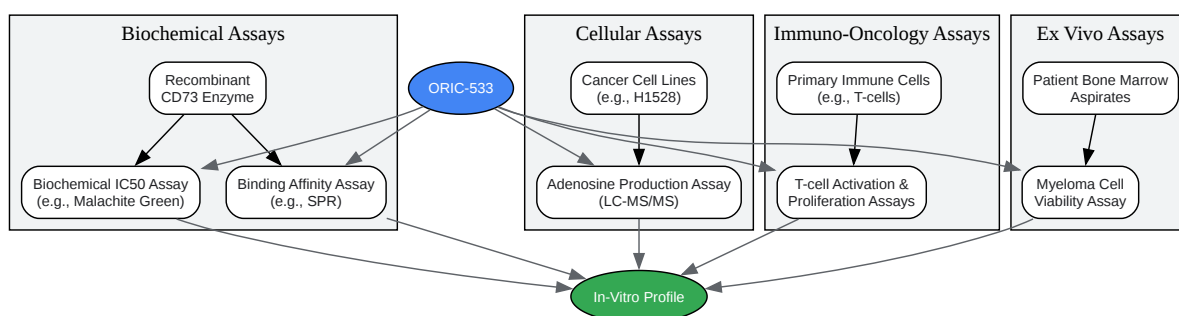
CD73-Mediated Immunosuppression and **ORIC-533** Inhibition



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Caption: CD73 pathway and **ORIC-533** mechanism.

General Experimental Workflow for In-Vitro Characterization



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Caption: In-vitro characterization workflow for **ORIC-533**.

Experimental Protocols

CD73 Enzymatic Activity Assay (Biochemical IC50 Determination)

This protocol is adapted from colorimetric assays that measure the inorganic phosphate (Pi) released from the hydrolysis of AMP.

Materials:

- Recombinant human CD73 enzyme
- AMP (substrate)
- **ORIC-533** (or other test inhibitors)
- Assay Buffer (e.g., 20 mM Tris, 50 mM NaCl, 2 mM MgCl₂, pH 7.5)

- Malachite Green Reagent (for phosphate detection)
- 96-well microplate
- Spectrophotometer

Procedure:

- Prepare a serial dilution of **ORIC-533** in Assay Buffer.
- In a 96-well plate, add the diluted **ORIC-533**, recombinant CD73 enzyme, and Assay Buffer.
- Pre-incubate the plate at 37°C for 15 minutes.
- Initiate the reaction by adding AMP to each well.
- Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes).
- Stop the reaction by adding the Malachite Green Reagent.
- Measure the absorbance at a wavelength of approximately 620-650 nm using a spectrophotometer.
- Calculate the percent inhibition for each concentration of **ORIC-533** relative to a no-inhibitor control.
- Determine the IC₅₀ value by fitting the data to a four-parameter logistic curve.

Cellular Adenosine Production Assay (EC₅₀ Determination)

This protocol describes the measurement of adenosine production by cancer cells and its inhibition by **ORIC-533**, using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Materials:

- H1528 human non-small cell lung cancer cells

- Cell culture medium (e.g., RPMI-1640 with 10% FBS)
- AMP
- **ORIC-533**
- Phosphate-Buffered Saline (PBS)
- Acetonitrile with 0.1% formic acid (for protein precipitation and mobile phase)
- Internal standard (e.g., $^{13}\text{C}_5$ -adenosine)
- LC-MS/MS system

Procedure:

- Seed H1528 cells in a multi-well plate and allow them to adhere overnight.
- Wash the cells with PBS.
- Pre-treat the cells with a serial dilution of **ORIC-533** in serum-free media for 15 minutes.
- Add AMP to the wells to a final concentration of 10 μM .
- Incubate for 1 hour at 37°C.
- Collect the supernatant and add an internal standard.
- Precipitate proteins by adding cold acetonitrile.
- Centrifuge the samples and transfer the supernatant for LC-MS/MS analysis.
- Quantify the adenosine concentration by comparing the peak area ratio of adenosine to the internal standard against a standard curve.
- Calculate the percent inhibition of adenosine production for each **ORIC-533** concentration and determine the EC50 value.

T-cell Proliferation and Activation Assay

This assay assesses the ability of **ORIC-533** to restore T-cell function in an immunosuppressive environment.

Materials:

- Human Peripheral Blood Mononuclear Cells (PBMCs) or isolated CD8+ T-cells
- Cell proliferation dye (e.g., CFSE or CellTrace™ Violet)
- T-cell activation stimuli (e.g., anti-CD3/CD28 antibodies)
- AMP (to create an immunosuppressive environment)
- **ORIC-533**
- Complete RPMI-1640 medium
- Flow cytometer
- Antibodies for flow cytometry (e.g., anti-CD8, anti-CD25, anti-TNF- α)

Procedure:

- Isolate PBMCs or CD8+ T-cells from healthy donor blood.
- Label the T-cells with a cell proliferation dye according to the manufacturer's instructions.
- Plate the labeled T-cells in a 96-well plate.
- Add T-cell activation stimuli (anti-CD3/CD28).
- Add AMP to the media to suppress T-cell activity.
- Add a serial dilution of **ORIC-533** to the wells.
- Culture the cells for 3-5 days at 37°C in a CO₂ incubator.

- For cytokine analysis, add a protein transport inhibitor (e.g., Brefeldin A) for the final few hours of culture.
- Harvest the cells and stain with fluorescently labeled antibodies against cell surface markers (e.g., CD8, CD25) and intracellular cytokines (e.g., TNF- α) after fixation and permeabilization.
- Analyze the samples by flow cytometry to measure the dilution of the proliferation dye (indicating cell division) and the expression of activation markers and cytokines.

Ex Vivo Multiple Myeloma Cell Viability Assay

This assay evaluates the efficacy of **ORIC-533** in a more physiologically relevant setting using patient-derived bone marrow samples.

Materials:

- Fresh bone marrow aspirates from multiple myeloma patients
- Ficoll-Paque for mononuclear cell isolation
- **ORIC-533**
- Complete RPMI-1640 medium, supplemented with patient plasma
- Antibodies for flow cytometry (e.g., anti-CD138 for myeloma cells, viability dye)
- Flow cytometer

Procedure:

- Isolate bone marrow mononuclear cells (BMMCs) from the aspirate using Ficoll density gradient centrifugation.
- Plate the BMMCs at a density of approximately $1-2 \times 10^6$ cells/mL in a 96-well plate.
- Add a serial dilution of **ORIC-533** to the wells.
- Culture the cells for 48-72 hours at 37°C.

- Harvest the cells and stain with an anti-CD138 antibody to identify myeloma cells and a viability dye (e.g., 7-AAD or Annexin V) to assess cell death.
- Analyze the samples by flow cytometry to determine the percentage of viable CD138+ multiple myeloma cells.
- Calculate the percentage of cell lysis for each **ORIC-533** concentration compared to an untreated control.

Conclusion

The in-vitro characterization of **ORIC-533** demonstrates its profile as a highly potent and selective inhibitor of CD73. Its ability to block adenosine production at nanomolar concentrations, leading to the restoration of anti-tumor immune responses in both cellular and patient-derived ex vivo models, underscores its potential as a promising therapeutic agent for multiple myeloma and other malignancies. The detailed protocols provided in this guide offer a framework for the continued investigation and development of **ORIC-533** and other modulators of the adenosine pathway.

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